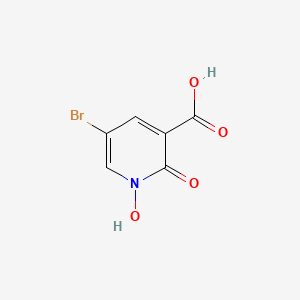

5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-3-1-4(6(10)11)5(9)8(12)2-3/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWMFLPBZYMKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1Br)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the 1-Hydroxy-2-Pyridone Scaffold in Metalloenzyme Inhibitor Design

Introduction: The Rise of Metalloenzymes as Therapeutic Targets

Metalloenzymes, which represent over a third of all enzymes, are critical players in a vast array of physiological and pathological processes. Their active sites contain one or more metal ions, most commonly zinc, which act as powerful Lewis acids to catalyze difficult biochemical reactions.[1] This catalytic machinery, however, is also implicated in numerous diseases. Zinc-dependent matrix metalloproteinases (MMPs) are linked to cancer metastasis and arthritis, histone deacetylases (HDACs) are validated targets in oncology, and metallo-β-lactamases (MBLs) confer broad-spectrum antibiotic resistance to bacteria.[2][3][4] Consequently, the rational design of small molecule inhibitors that can precisely target the active site metal ion is a cornerstone of modern drug discovery.

This guide provides an in-depth technical exploration of the 1-hydroxy-2-pyridone (1,2-HOPO) scaffold, a versatile and increasingly important zinc-binding group (ZBG) in the design of potent and selective metalloenzyme inhibitors. We will move beyond simple protocols to explain the underlying principles and causality behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals.

The 1-Hydroxy-2-Pyridone Scaffold: A Privileged Metal-Binding Pharmacophore

The efficacy of a metalloenzyme inhibitor is critically dependent on its ZBG, the chemical moiety that directly coordinates with the catalytic metal ion. While hydroxamic acids have been the historical workhorse, concerns over their metabolic instability and potential for off-target effects have driven the search for alternatives.[3] The 1-hydroxy-2-pyridone scaffold has emerged as a highly promising alternative due to its favorable physicochemical properties and strong, bidentate chelation of the active site zinc ion.[2][5]

Coordination Chemistry and Binding Mode

The power of the 1,2-HOPO scaffold lies in its ability to form a stable, five-membered chelate ring with the Zn²⁺ ion via its hydroxyl and carbonyl oxygen atoms.[6] This bidentate coordination effectively displaces one or more water molecules from the zinc ion's coordination sphere, a key event in the inhibition of many metalloenzymes.

A high-resolution crystal structure of a related scaffold, 1-hydroxy-4-methylpyridin-2(1H)-one, in complex with human carbonic anhydrase II (a zinc metalloenzyme) provides direct evidence of this binding mode (PDB ID: 4Q8Z).[7] The structure reveals how the hydroxyl and carbonyl oxygens coordinate the zinc ion, anchoring the inhibitor in the active site. This structural insight is invaluable; it validates the fundamental chelation hypothesis and provides a concrete foundation for structure-based drug design. Computational methods, such as molecular docking, are routinely used to predict how novel 1,2-HOPO derivatives will orient themselves within the active sites of other metalloenzymes, like MMPs, guiding the design of substituents that can exploit specific sub-pockets for enhanced potency and selectivity.[8][9]

Synthetic Strategies for 1,2-HOPO Derivatives

The versatility of the 1,2-HOPO scaffold is enhanced by its synthetic tractability. A common and effective method involves the conversion of a corresponding 2-pyrone with a hydroxylammonium salt.[10] This reaction replaces the ring oxygen atom with an N-OH group. Further modifications, such as N-alkylation, can be achieved to introduce diverse side chains (the "R" group) that probe the enzyme's binding pockets.[8]

Experimental Protocol: Synthesis of a 1-Hydroxy-2-Pyridone Core

This protocol is adapted from established literature procedures for the conversion of a 2-pyrone to a 1-hydroxy-2-pyridone.[10]

Objective: To synthesize a 1-hydroxy-4-methyl-6-alkyl-2-pyridone from its corresponding 2-pyrone precursor.

Materials:

-

4-methyl-6-alkyl-2-pyrone (1.0 eq)

-

Hydroxylammonium sulfate (1.0 eq)

-

Sodium carbonate (2.0 eq)

-

Water

-

Ethyl acetate

-

2.5 N Hydrochloric acid

-

Ethanolamine (optional, for salt formation and purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 4-methyl-6-alkyl-2-pyrone (1.0 eq), hydroxylammonium sulfate (1.0 eq), sodium carbonate (2.0 eq), and a minimal amount of water to form a stirrable slurry.

-

Reaction Execution: Heat the mixture to 95-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting 2-pyrone spot. The reaction may take several hours (e.g., 20 hours).[10]

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water to partition the mixture. Carefully add 2.5 N HCl to neutralize the excess base and dissolve inorganic salts.

-

Extraction: Separate the organic (ethyl acetate) phase. Wash the organic phase sequentially with water and saturated brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 1-hydroxy-2-pyridone product.

-

Purification (Self-Validating Step): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. For enhanced purity, the product can be converted to an ethanolamine salt by dissolving it in ethyl acetate and adding ethanolamine. The salt often precipitates as a highly pure crystalline solid, which can be filtered and then converted back to the free acid by treatment with HCl, providing a self-validating purification loop. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluating Inhibitor Potency: Enzyme Inhibition Assays

The primary measure of an inhibitor's effectiveness is its ability to reduce the catalytic rate of its target enzyme. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). Fluorometric assays are widely used for this purpose due to their high sensitivity and suitability for high-throughput screening.

Experimental Protocol: Fluorometric MMP-9 Inhibition Assay

This protocol is based on the principle of a Förster resonance energy transfer (FRET) substrate.[11] The substrate contains a fluorescent group and a quenching group. In its intact state, the fluorescence is quenched. Upon cleavage by active MMP-9, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Objective: To determine the IC₅₀ value of a 1,2-HOPO derivative against human recombinant MMP-9.

Materials:

-

Recombinant human MMP-9 enzyme

-

MMP-9 Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 1 µM ZnCl₂, pH 7.5)

-

MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Test inhibitor (1,2-HOPO derivative) dissolved in DMSO

-

Known broad-spectrum MMP inhibitor (e.g., NNGH) as a positive control[11]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 325/393 nm)[11]

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and positive control in MMP-9 Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

-

Enzyme and Inhibitor Incubation: In the 96-well plate, add 50 µL of diluted MMP-9 enzyme solution to each well (except for the 'no enzyme' background control). Add 5 µL of the serially diluted test inhibitor, positive control, or solvent (for 'enzyme control' wells). Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Prepare a Reaction Mix containing the MMP Fluorogenic Substrate diluted in Assay Buffer. Add 45 µL of the Reaction Mix to each well to initiate the enzymatic reaction.

-

Kinetic Measurement (Self-Validating Data): Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode every 60 seconds for 30-60 minutes. The use of a kinetic read provides a self-validating system; a linear increase in fluorescence over time for the enzyme control confirms the assay is performing correctly and that the initial reaction velocity (V₀) can be accurately determined.

-

Data Analysis:

-

For each well, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (RFU/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_enzyme_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 1,2-HOPO scaffold and its substituents is crucial for optimizing potency and selectivity. The "R" group can be modified to interact with specific sub-pockets within the enzyme's active site. For example, in MMPs, the deep S1' pocket can accommodate large, hydrophobic groups, and inhibitors designed to occupy this pocket often show enhanced potency.[2][9]

Table 1: SAR of Hydroxypyrone-Based MMP Inhibitors

The following table summarizes inhibition data for a series of hydroxypyrone and hydroxythiopyrone-based inhibitors against several MMP isoforms. This data highlights how changes to the zinc-binding group (ZBG), the position of the backbone, and the linker affect inhibitory activity.[2]

| Compound ID | Structure | ZBG | Backbone Position | % Inhibition (50 µM) MMP-1 | % Inhibition (50 µM) MMP-2 | % Inhibition (50 µM) MMP-3 | IC₅₀ (µM) MMP-3 |

| 3 | 2-Aryl-3-hydroxy-4-pyrone | Hydroxypyrone | 2 | 20 ± 2 | 18 ± 2 | 90 ± 1 | 15 |

| 3-S | 2-Aryl-3-hydroxy-4-thiopyrone | Hydroxythiopyrone | 2 | 70 ± 1 | 94 ± 1 | 95 ± 1 | 10 |

| 5 | 5-Aryl-3-hydroxy-4-pyrone | Hydroxypyrone | 5 | 15 ± 3 | 16 ± 2 | 18 ± 2 | > 50 |

| 5-S | 5-Aryl-3-hydroxy-4-thiopyrone | Hydroxythiopyrone | 5 | 25 ± 2 | 22 ± 2 | 50 ± 2 | > 50 |

| 7 | 6-Aryl-3-hydroxy-4-pyrone | Hydroxypyrone | 6 | 16 ± 2 | 15 ± 2 | 15 ± 2 | > 50 |

| 7-S | 6-Aryl-3-hydroxy-4-thiopyrone | Hydroxythiopyrone | 6 | 20 ± 2 | 18 ± 2 | 20 ± 2 | > 50 |

Data adapted from Yan et al. (2009).[2] This table clearly demonstrates that both the ZBG (thiopyrone is generally more potent than pyrone) and the position of the aryl backbone are critical for MMP inhibitory activity, with the 2-position being optimal for this series.

Advanced Characterization: Unveiling the Thermodynamics of Binding

While IC₅₀ values are essential for ranking compounds, they do not provide a complete picture of the inhibitor-enzyme interaction. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[2][9] This allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Causality Behind the Choice: Why use ITC? Understanding the thermodynamics provides deep insights into the driving forces of the interaction. A binding event driven by a large negative enthalpy (favorable ΔH) suggests strong hydrogen bonding and van der Waals interactions are at play. Conversely, a positive entropy (favorable ΔS) often indicates that the release of ordered water molecules from the binding site (the hydrophobic effect) is the primary driver. This information is invaluable for rational drug design, allowing scientists to fine-tune inhibitor structures to optimize these thermodynamic forces for tighter binding.

Pharmacokinetic Considerations

A potent inhibitor is only a viable drug candidate if it possesses a suitable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile. The 1,2-HOPO scaffold is generally considered to have a more favorable profile than hydroxamates, but this must be empirically determined for each new chemical series.[12] Studies in animal models are essential to characterize properties like oral bioavailability (F), maximum plasma concentration (Cₘₐₓ), and clearance (CL).

Table 2: Pharmacokinetic Parameters of 3-Hydroxypyridin-4-one Derivatives in Rats

This table presents key pharmacokinetic parameters for two related hydroxypyridinone compounds after oral administration, demonstrating how small structural changes can significantly impact ADME properties.[12]

| Compound | Dose (µmol/kg, oral) | Bioavailability (F) | Cₘₐₓ (µmol/L) | Tₘₐₓ (h) | Clearance (CL) (L/kg/h) |

| CP102 | 450 | 0.69 | 142 ± 25 | 0.75 | 1.00 ± 0.09 |

| CP106 | 450 | 0.45 | 70 ± 15 | 0.50 | 2.64 ± 0.20 |

Data from Singh et al. (1992).[12] CP102 and CP106 differ only by a single methylene unit in the N1-substituent, yet CP102 shows higher bioavailability and lower clearance, making it a more favorable candidate from a pharmacokinetic perspective.

Conclusion

The 1-hydroxy-2-pyridone scaffold represents a powerful and versatile tool in the modern medicinal chemist's arsenal for targeting metalloenzymes. Its strong metal-chelating ability, confirmed by structural biology, combined with its synthetic accessibility, provides a robust platform for inhibitor design. By employing a systematic approach that integrates rational design, chemical synthesis, rigorous enzymatic and biophysical characterization, and early pharmacokinetic assessment, researchers can effectively leverage the 1,2-HOPO scaffold to develop novel therapeutics for a wide range of diseases. This guide has outlined not just the "how" but the "why" of these critical steps, providing a framework for the successful discovery and optimization of the next generation of metalloenzyme inhibitors.

References

-

A. J. W. Orry, M. A. Shepherd, T. D. W. Claridge, C. J. Schofield, and J. S. O. Evans, "Crystal structure of 1-hydroxy-4-methylpyridin-2(1H)-one bound to human carbonic anhydrase II," RCSB PDB, 2015. [Link]

-

Y.-L. Yan, M. T. Miller, Y. Cao, and S. M. Cohen, "Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship," Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 7, pp. 1970–1976, 2009. [Link]

-

E. D. Daria, A. S. Dmitrievna, Z. E. Igorevna, K. A. Vladimirovna, F. A. Sergeevich, K. A. Yulevich, and B. V. S., "New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity," MDPI, 2023. [Link]

-

A. Nuti, C. Rossello, and T. Tuccinardi, "Chemical structure and specificity of the synthesized MMP inhibitor.," ResearchGate, 2018. [Link]

-

A. O. Four-law, E. V. Alexander, and T. E. We, "Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation," ACS Publications, 2009. [Link]

- Hoechst Aktiengesellschaft, "Process for the preparation of 1-hydroxy-2-pyridinones," Google P

-

H. Pham-The, G. Casañola-Martin, K. Diéguez-Santana, and N. Nguyen-Hai, "Quantitative structure-activity relationship analysis and virtual screening studies for identifying HDAC2 inhibitors from known HDAC bioactive chemical libraries," SAR and QSAR in Environmental Research, vol. 28, no. 3, pp. 199–220, 2017. [Link]

-

M. S. Wagner, M. B. E. and, and A. V. Oyelere, "SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results.," ResearchGate, 2021. [Link]

-

M. B. T. H. B. M. R. M. N. A. H. H. T. A. T. and M. N. P. J. S. T., "Development of QSAR models to predict inhibition activity of selective histone deacetylase 1-3 inhibitors," Pharmaceutical Sciences, 2020. [Link]

-

S. Singh, R. C. Hider, and J. B. Porter, "Metabolism and pharmacokinetics of 1-(2'-hydroxy-ethyl)- and 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones in the rat," Drug Metabolism and Disposition, vol. 20, no. 2, pp. 256–261, 1992. [Link]

-

Y.-L. Yan, M. T. Miller, Y. Cao, and S. M. Cohen, "Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship," Bioorganic & medicinal chemistry letters, vol. 19, no. 7, pp. 1970–6, 2009. [Link]

-

S. G. P. H. E. R. G. D. P. K. L. M. M. M. S. M. B. L. C. and S. M. M. S., "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," Semantic Scholar, 2024. [Link]

-

X. Yang, H. Wang, Z. Li, Q. Luo, J. Di, and C. Wang, "Folding Dynamics of 3,4,3-LI(1,2-HOPO) in Its Free and Bound State with U4+ Implicated by MD Simulations," Molecules, vol. 27, no. 23, 2022. [Link]

-

National Center for Biotechnology Information, "2-Pyridone," PubChem Compound Database, CID 8871. [Link]

-

Assay Genie, "MMP-9 Inhibitor Screening Kit (Fluorometric)," 2023. [Link]

-

M. L. S. C. C. M. L. V. C. and S. M. C., "Structures of the isomers of HOPO a 3,4-HOPO b 3,2-HOPO and c 1,2-HOPO with their pKa values," ResearchGate, 2019. [Link]

-

A. Dehno Khalaji, K. Fejfarova, D. Ghammamy, S. M. Pourmortazavi, and M. E. Mohammadi, "Synthesis and crystal structure of Zinc (II) Complex [Zn(25-MBTSC)2I2]," International Letters of Chemistry, Physics and Astronomy, vol. 5, pp. 73–79, 2012. [Link]

-

A. R. S. and J. S. L., "Synthesis of HOPO chelators for applications in separations of radionuclides, nuclear medicine imaging, and therapy.," osti.gov, 2022. [Link]

-

RCSB PDB, "Search Results," 2019. [Link]

-

Massive Bio, "Ro 50 3821," 2024. [Link]

-

P. Poeymirou, L. A. F. T. R. S. L. G. D. D. C. M. and N. P., "Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France," Antimicrobial Agents and Chemotherapy, vol. 44, no. 4, pp. 891–897, 2000. [Link]

- J.

-

S. Kumar, A. K. Sharma, P. Kumar, A. Kumar, and D. Kumar, "Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones," ARKIVOC, vol. 2021, no. 5, pp. 110–124, 2021. [Link]

-

J. Reinstein, C. Schommartz, and R. S. Goody, "Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry," ChemRxiv, 2021. [Link]

-

M. C. M. C. C. M. P. and S. M., "Assay of active MMP-9," ResearchGate, 2011. [Link]

-

BioAssay Systems, "EnzyFluo™ MMP-9 Inhibitor Assay Kit," 2023. [Link]

-

PubChem, "HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors," 2009. [Link]

-

S. Gu, K. S. and T. R., "Computational insights into the identification of a potent matrix metalloproteinase inhibitor from Indigofera aspalathoides to control cancer metastasis," Frontiers in Oncology, vol. 9, 2019. [Link]

-

S. K. Gunda, L. K. Akula, S. Shaik, S. Bandi, and M. Shaik, "MOLECULAR DOCKING AND 3D-QSAR ANALYSIS STUDIES OF MMP-12 INHIBITORS," International Journal of Pharmaceutical Sciences and Research, vol. 6, no. 5, p. 2019, 2015. [Link]

Sources

- 1. ijcm.du.ac.ir [ijcm.du.ac.ir]

- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Folding Dynamics of 3,4,3-LI(1,2-HOPO) in Its Free and Bound State with U4+ Implicated by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure-activity relationship analysis and virtual screening studies for identifying HDAC2 inhibitors from known HDAC bioactive chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound are paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide provides a detailed examination of the expected solubility profile of 5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid, a heterocyclic compound with functional groups that suggest its potential as a bioactive molecule.

While specific, publicly available quantitative solubility data for this exact molecule is limited, this guide will leverage established principles of medicinal chemistry to predict its behavior in two key solvents: dimethyl sulfoxide (DMSO) and water. Furthermore, we will provide comprehensive, field-proven protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise, reliable data for their specific applications.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure. The compound, with the CAS Number 104612-36-4, possesses several key functional groups that govern its interaction with different solvents.[4][5]

| Property | Value (Predicted/Reported for Isomer) | Source |

| Molecular Formula | C₆H₄BrNO₃ | [4] |

| Molecular Weight | 218.00 g/mol | [4] |

| Appearance | White to light yellow crystal/powder | [4][6] |

| XLogP3 | 0.9 (Predicted for 5-Bromo-2-hydroxynicotinic acid) | [4] |

The structure features:

-

A carboxylic acid group, which is ionizable and can act as a hydrogen bond donor and acceptor.

-

An N-hydroxy-pyridone ring, a cyclic hydroxamic acid. This moiety is also acidic and capable of extensive hydrogen bonding.

-

A bromo substituent , which increases lipophilicity and molecular weight.

Solubility in Dimethyl Sulfoxide (DMSO)

Predicted Solubility: High

DMSO is a powerful, polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a vast range of organic compounds.[7][8]

Causality Behind High DMSO Solubility: The high solubility of this compound in DMSO is anticipated due to the following factors:

-

Polarity: DMSO's high polarity effectively solvates the polar functional groups of the molecule.

-

Hydrogen Bond Acceptance: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor, readily interacting with the acidic protons of the carboxylic acid and the N-hydroxy group.

-

Aprotic Nature: As an aprotic solvent, DMSO does not form a tightly structured solvation shell around the compound in the same way water does, facilitating dissolution.

In practice, compounds are often prepared as high-concentration stock solutions (e.g., 10-50 mM) in DMSO for use in high-throughput screening and other in vitro assays.[9] NMR data for the closely related compound 5-bromo-2-hydroxynicotinic acid is recorded in DMSO-d6, implicitly confirming its solubility to at least the levels required for such analysis.[4][6]

Solubility in Water

Predicted Solubility: Low to Moderate, pH-Dependent

The aqueous solubility of a compound is a more complex interplay of its lipophilicity, crystal lattice energy, and ionization state.[10]

Causality Behind Limited Aqueous Solubility:

-

Lipophilicity: The presence of the pyridine ring and the bromo-substituent contributes to the molecule's lipophilic character (predicted XLogP3 of 0.9), which is generally unfavorable for aqueous solubility.[4] As the non-polar surface area of a molecule increases, the entropic cost of creating a cavity in the highly ordered hydrogen-bonding network of water also increases, thus limiting solubility.

-

Hydrogen Bonding: While the molecule has hydrogen bond donors and acceptors that can interact with water, these interactions must overcome the strong cohesive energy of both the compound's crystal lattice and the water-water hydrogen bonds. For carboxylic acids, as the carbon chain length (a proxy for lipophilicity) increases, aqueous solubility decreases.[11]

-

pH-Dependence: The carboxylic acid and N-hydroxy-pyridone groups are acidic. At a pH below their pKa values, they will be in their neutral, less soluble form. As the pH of the aqueous solution increases above the pKa, these groups will deprotonate to form carboxylate and hydroxamate anions. This ionization dramatically increases polarity and, consequently, aqueous solubility due to favorable ion-dipole interactions with water molecules. Therefore, the solubility of this compound is expected to be significantly higher in basic aqueous buffers compared to neutral or acidic conditions.

Experimental Protocols for Solubility Determination

To move from prediction to precise quantification, standardized experimental protocols are essential. The two most common types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[10][12]

Protocol 1: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to quickly assess the solubility of many compounds.[2][13][14] It measures the concentration of a compound in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and allowed to equilibrate for a short period.[10] This method often results in a supersaturated solution, and the measured solubility can be higher than the true thermodynamic equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh the test compound.

-

Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution, using gentle warming if necessary.[13]

-

-

Plate Setup:

-

Using a liquid handler or calibrated pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[13]

-

-

Addition of Aqueous Buffer:

-

Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the target final compound concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[14]

-

-

Incubation and Equilibration:

-

Separation of Precipitate:

-

Quantification:

-

Carefully transfer the clear filtrate or supernatant to a new analysis plate.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry, LC-MS, or nephelometry (which measures light scattering from undissolved particles).[1][13] A standard curve prepared from serial dilutions of the DMSO stock into the assay buffer is used for quantification.[1]

-

Caption: Thermodynamic solubility experimental workflow.

Conclusion

This compound is predicted to be highly soluble in DMSO, making it well-suited for the preparation of stock solutions for biological screening. Its aqueous solubility is expected to be limited and highly dependent on pH, a critical consideration for formulation and achieving adequate exposure in physiological systems. The provided experimental protocols for kinetic and thermodynamic solubility offer robust frameworks for researchers to quantitatively determine these crucial parameters, thereby enabling informed decisions in the drug discovery and development process.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.

-

Protocols.io. In-vitro Thermodynamic Solubility.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

Evotec. Thermodynamic Solubility Assay.

-

Echemi. 5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

-

BioDuro. ADME Solubility Assay.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Santa Cruz Biotechnology, Inc. 5-Bromo-2-hydroxypyridine-3-carboxylic acid.

-

PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid.

-

Combi-Blocks. 5-bromo-1-methyl-2-oxo-1, 2-dihydropyridine-3-carboxylic acid, min 97%, 1 gram.

-

BLDpharm. 104612-36-4|5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Columbia University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. Procedure for Determining Solubility of Organic Compounds.

-

Patil, S. K., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Inventi Rapid: Pharm Analysis & Quality Assurance.

-

Sigma-Aldrich. 5-Bromo-3-hydroxy-pyridine-2-carboxylic acid amide.

-

BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

-

YouTube. Solubility of Carboxylic Acids N5.

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

-

Studylib. DMSO Solubility Data: Organic & Inorganic Compounds.

-

PubChem. Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate.

-

CymitQuimica. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Ketone Pharma. Exploring the Properties and Uses of 5-Bromo Valeric Acid.

-

BenchChem. The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.

-

ChemicalBook. 5-Bromo-2-hydroxynicotinic acid.

-

PubChem. 5-Bromo-3-hydroxypicolinic acid.

Sources

- 1. enamine.net [enamine.net]

- 2. protocols.io [protocols.io]

- 3. evotec.com [evotec.com]

- 4. echemi.com [echemi.com]

- 5. 104612-36-4|5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-2-hydroxynicotinic acid | 104612-36-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. studylib.net [studylib.net]

- 9. mdpi.com [mdpi.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

Technical Guide: pKa Values and Thermodynamics of 5-Bromo-Substituted 1-Hydroxy-2-Pyridinone Carboxylic Acids

Executive Summary

This technical guide provides a comprehensive analysis of the acidity constants (pKa) for 5-bromo-substituted 1-hydroxy-2-pyridinone (1,2-HOPO) carboxylic acids. These compounds represent a critical scaffold in medicinal inorganic chemistry, serving as potent chelators for hard Lewis acids (e.g., Fe³⁺, Al³⁺, Pu⁴⁺) and as active site inhibitors for metalloenzymes (e.g., Influenza endonuclease).

The introduction of a bromine atom at the 5-position exerts a significant electron-withdrawing inductive effect (-I), lowering the pKa of the chelating hydroxyl group compared to the parent 1,2-HOPO. This guide details the structural basis of this acidity, provides quantitative pKa data, and outlines a validated potentiometric protocol for their determination.

Part 1: Structural Chemistry & Electronic Effects

The 1-Hydroxy-2-Pyridinone Scaffold

The 1-hydroxy-2-pyridinone (1,2-HOPO) moiety is a cyclic hydroxamic acid analog. It functions as a bidentate ligand, coordinating metal ions through the carbonyl oxygen and the deprotonated

-

Parent pKa: The unsubstituted

-hydroxyl group of 1,2-HOPO typically has a pKa of approximately 5.8 . -

Carboxylic Acid: When a carboxylic acid is attached (commonly at position 6 to minimize steric hindrance during chelation), it introduces a second ionizable group with a pKa typically between 3.0 and 4.0 .[1]

The 5-Bromo Substituent Effect

The 5-bromo substituent is critical for tuning the physicochemical properties of the ligand.

-

Acidity Modulation: Bromine is an electron-withdrawing group (EWG). Through the inductive effect, it pulls electron density away from the aromatic ring and the

-hydroxyl bond. This stabilizes the resulting anion (conjugate base) upon deprotonation, thereby lowering the pKa . -

Lipophilicity: The bromine atom increases the lipophilicity (logP) of the molecule, potentially improving membrane permeability compared to the non-halogenated parent.

Protonation Equilibria

The 5-bromo-1-hydroxy-2-pyridinone-6-carboxylic acid (

-

(Carboxyl):

-

(N-Hydroxyl):

Part 2: Quantitative Data

The following values are synthesized from Structure-Activity Relationship (SAR) data of hydroxypyridinones and specific experimental reports on halogenated derivatives.

Table 1: Comparative pKa Values

| Compound | Substituent (Pos 5) | |||

| 1,2-HOPO-6-COOH | H (Parent) | 3.6 ± 0.1 | 5.8 ± 0.1 | — |

| 5-Br-1,2-HOPO-6-COOH | Bromo (-Br) | 2.8 ± 0.2 | 4.9 ± 0.2 | -0.9 |

| 5-Cl-1,2-HOPO-6-COOH | Chloro (-Cl) | 2.9 ± 0.2 | 5.0 ± 0.2 | -0.8 |

| 5-NO₂-1,2-HOPO-6-COOH | Nitro (-NO₂) | 2.1 ± 0.2 | 4.1 ± 0.2 | -1.7 |

Note: The 5-bromo derivative exhibits a pKa decrease of nearly 1 log unit compared to the parent, making it a stronger acid. This allows for effective metal chelation at lower pH values (e.g., acidic endosomes).

Part 3: Experimental Methodology

To ensure data integrity, pKa values for these derivatives must be determined using Potentiometric Titration under strictly controlled ionic strength and temperature.

Reagents and Apparatus

-

Titrator: Automated potentiometric titrator (e.g., Metrohm or Mettler Toledo) equipped with a combined glass electrode.

-

Titrant: Carbonate-free KOH (0.1 M), standardized against potassium hydrogen phthalate (KHP).

-

Background Electrolyte: 0.1 M KCl or KNO₃ (to maintain constant ionic strength,

). -

Solvent: Degassed, double-distilled water (CO₂-free).

-

Temperature: Thermostated vessel at 25.0 ± 0.1 °C.

Step-by-Step Protocol

-

Electrode Calibration:

-

Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Determine the standard electrode potential (

) and slope factor by titrating a known concentration of HCl with standard KOH to convert pH readings to proton concentration

-

-

Sample Preparation:

-

Weigh approximately 0.05 – 0.10 mmol of the 5-bromo-1,2-HOPO derivative.

-

Dissolve in 50 mL of the background electrolyte (0.1 M KCl).

-

Note: If solubility is low, a mixed solvent system (e.g., 20% MeOH/Water) may be used, but values must be corrected to aqueous conditions.

-

-

Titration:

-

Acidify the solution slightly with standardized HCl to start the titration from pH ~2.0 (ensuring full protonation

). -

Titrate with 0.1 M KOH in small increments (e.g., 0.05 mL).

-

Record the electromotive force (EMF) after equilibrium is reached at each step (drift < 0.5 mV/min).

-

Continue titration until pH ~11.0.

-

-

Data Analysis:

-

Use non-linear least squares refinement software (e.g., Hyperquad or BEST ).

-

Fit the data to the equilibrium model considering two ionizable protons.

-

Calculate

values according to the Henderson-Hasselbalch relationship derived from the mass balance equations.

-

Validating the Workflow

The following diagram illustrates the logical flow for validating the pKa determination.

Part 4: Implications for Drug Development[2][3]

Metal Binding Affinity

The lowered pKa of the 5-bromo derivative (pKa ~4.9) compared to the parent (pKa ~5.8) implies that the ligand can compete for metal ions more effectively at lower pH.

-

Log Beta (

): 1,2-HOPO derivatives form exceptionally stable complexes with actinides and lanthanides.[2] For example, the stability constant ( -

Hard Soft Acid Base (HSAB): The hard oxygen donors prefer hard cations (Fe³⁺, Al³⁺, Pu⁴⁺). The 5-Br group does not alter the "hardness" but modifies the basicity.

Biological Relevance[3][6]

-

Influenza Endonuclease: 5-bromo-1,2-HOPO derivatives have been explored as inhibitors of the PA-N terminal domain of influenza endonuclease. The pKa is crucial here; the inhibitor must be deprotonated to coordinate the two Mn²⁺ ions in the enzyme active site.

-

Siderophore Mimicry: The lower pKa ensures that the ligand remains partially deprotonated at physiological pH (7.4), facilitating rapid metal scavenging without requiring a high energy penalty for proton removal.

References

-

Santos, M. A., et al. (2012). "Hydroxypyridinone complexes with Al(III) and Zn(II): Thermodynamic stability and structural studies." Journal of Inorganic Biochemistry. Link

-

Abergel, R. J., et al. (2012). "Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO)." Inorganic Chemistry. Link

-

Martell, A. E., & Smith, R. M. (2004). "NIST Critical Stability Constants of Metal Complexes Database." NIST Standard Reference Database 46. Link

-

Gans, P., Sabatini, A., & Vacca, A. (1996). "Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs." Talanta. Link

-

Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Deficiency - Chapter: Chemistry and Biology of Siderophores." Metal Ions in Life Sciences. Link

Sources

- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 2. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of N-Hydroxy-2-Pyridones via Reaction of 5-Bromo-2-Pyrone with Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-2-pyridones are a critical pharmacophore in a variety of clinically significant compounds, exhibiting a broad range of biological activities, including antifungal, antibacterial, and anticancer properties. This application note provides a detailed protocol for the synthesis of N-hydroxy-2-pyridones through the reaction of 5-bromo-2-pyrone with hydroxylamine. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and safety considerations.

Introduction

The 2-pyridone scaffold is a prevalent motif in medicinal chemistry, valued for its ability to act as a versatile building block in the synthesis of complex therapeutic agents.[1][2] The introduction of an N-hydroxy group further enhances the pharmacological profile of these molecules, primarily due to their capacity to chelate metal ions, a key feature in the mechanism of action of many antimicrobial and anticancer drugs. The synthesis of these valuable compounds can be approached through various routes; this note focuses on a practical and accessible method starting from 5-bromo-2-pyrone.

Reaction Mechanism and Scientific Rationale

The reaction of 5-bromo-2-pyrone with hydroxylamine proceeds via a nucleophilic addition-elimination pathway, characteristic of α,β-unsaturated carbonyl compounds.[3][4][5] The electron-withdrawing nature of the carbonyl group and the bromine atom polarizes the pyrone ring, rendering the C-5 position susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps:

-

Michael Addition: Hydroxylamine, acting as a potent nucleophile, attacks the electrophilic β-carbon (C-5) of the conjugated system of 5-bromo-2-pyrone. This conjugate addition leads to the formation of an enolate intermediate.

-

Proton Transfer and Tautomerization: The enolate intermediate undergoes protonation and subsequent tautomerization to yield a more stable hydroxylated dihydropyridone derivative.

-

Ring Opening and Re-cyclization (Proposed Pathway): It is plausible that the initial adduct undergoes a ring-opening to form an open-chain intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the hydroxylamine nitrogen, leads to the formation of the N-hydroxy-2-pyridone ring.

-

Elimination/Aromatization: The final step likely involves the elimination of the bromide ion and subsequent tautomerization to yield the aromatic N-hydroxy-2-pyridone product. The stability of the resulting aromatic ring is a significant driving force for the reaction.

It is important to note that N-hydroxy-2-pyridones can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine-N-oxide form.[6][7][8] The predominant tautomer can be influenced by the solvent and the solid-state packing.

Experimental Protocol

This protocol is a proposed synthetic route based on established principles of organic chemistry. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents:

-

5-Bromo-2-pyrone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol (or other suitable protic solvent)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Safety Precautions:

Hydroxylamine and its salts are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.[3][4][9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid heating hydroxylamine in the absence of a solvent.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-pyrone (1.0 eq) in ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in a minimal amount of water. The sodium bicarbonate is added to neutralize the hydrochloride salt and generate free hydroxylamine.

-

Reaction: Slowly add the aqueous hydroxylamine solution to the stirred solution of 5-bromo-2-pyrone at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is expected to be complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-hydroxy-2-pyridone.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcome

| Parameter | Value/Description |

| Starting Material | 5-Bromo-2-pyrone |

| Reagent | Hydroxylamine (generated in situ from hydroxylamine hydrochloride) |

| Base | Sodium Bicarbonate |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Expected Product | 5-Bromo-N-hydroxy-2-pyridone |

| Expected Yield | ~13% (based on a similar synthesis from 2-hydroxy-5-bromo-pyridine)[6] |

| Melting Point | ~137-139 °C (for 5-Bromo-N-hydroxy-2-pyridone)[6] |

Visualization

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 6. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Microwave spectra and gas phase structural parameters for N-hydroxypyridine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Preparation of Iron(III) Chelating Complexes using 5-Bromo-1-hydroxy-2-pyridone Ligands

Executive Summary

This Application Note details the methodology for synthesizing neutral, lipophilic iron(III) complexes utilizing the 5-bromo-1-hydroxy-2-pyridone (5-Br-1,2-HOPO) scaffold. While 3-hydroxy-4-pyridinones (e.g., Deferiprone) are common in clinical iron chelation, the 1-hydroxy-2-pyridinone (1,2-HOPO) class offers distinct coordination chemistry via a cyclic hydroxamic acid moiety.

The inclusion of a bromine substituent at the 5-position serves two critical functions:

-

Electronic Tuning: The electron-withdrawing nature of bromine lowers the pKa of the hydroxyl group (relative to the parent 1,2-HOPO), potentially stabilizing the complex at slightly lower pH values relevant to endosomal compartments.

-

Lipophilicity Modulation: Bromination increases the partition coefficient (LogP), enhancing membrane permeability—a vital parameter for intracellular iron scavenging.

Chemical Basis & Coordination Strategy

The Ligand System

The 5-bromo-1-hydroxy-2-pyridone ligand operates as a bidentate (

-

Hard-Soft Acid-Base (HSAB) Theory: Fe(III) is a hard acid (

, high spin). The oxygen donors of the HOPO ligand are hard bases, resulting in high thermodynamic stability. -

Stoichiometry: To form a neutral complex suitable for passive diffusion across membranes, three mono-anionic ligands bind one Fe(III) center (

).

Reaction Thermodynamics

The reaction is pH-dependent.[1] Successful complexation requires a base to neutralize the protons released from the hydroxamic acid moiety. However, pH must be controlled (< pH 9) to prevent the formation of insoluble iron hydroxides (

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role |

| 5-Bromo-1-hydroxy-2-pyridone | >97% | Chelating Ligand |

| Iron(III) Chloride Hexahydrate ( | ACS Reagent | Iron Source |

| Sodium Acetate ( | Anhydrous | Base / Buffer |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Deionized Water ( | 18.2 MΩ | Solvent |

| Diethyl Ether | ACS Reagent | Wash Solvent |

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and validation process.

Step-by-Step Procedure

Phase A: Preparation of Solutions

-

Ligand Solution: Dissolve 3.0 mmol (570 mg) of 5-bromo-1-hydroxy-2-pyridone in 20 mL of warm Methanol (40°C). Ensure complete dissolution; the solution should be clear.

-

Metal Solution: Dissolve 1.0 mmol (270 mg) of

in 5 mL of-

Note: Use fresh Iron(III) chloride to avoid hydroxide contamination.

-

Phase B: Complexation[2]

-

Add the Metal Solution dropwise to the Ligand Solution under vigorous magnetic stirring.

-

Observation: The solution will immediately turn a dark violet/red color, indicating the formation of the initial mono- and bis-complexes.

-

-

pH Adjustment (Critical): Dissolve 3.0 mmol (246 mg) of Sodium Acetate in 2 mL water. Add this slowly to the reaction mixture.

-

Target pH: 6.0 – 7.0.

-

Mechanism:[3] Acetate acts as a proton sink for the hydroxamic acid protons, driving the equilibrium toward the neutral tris-complex (

).

-

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Precipitation: The neutral complex is less soluble in the aqueous methanol mixture than the free ligand or ionic intermediates. A deep red/burgundy precipitate should form.

-

Phase C: Isolation and Purification

-

Concentrate the mixture to approximately half volume using a rotary evaporator (optional, if precipitation is light).

-

Cool the flask on an ice bath for 30 minutes.

-

Filter the solid using a sintered glass funnel (porosity 4).

-

Wash 1: Cold 50% MeOH/

(removes unreacted iron salts). -

Wash 2: Diethyl ether (removes unreacted organic ligand and dries the solid).

-

Drying: Dry under high vacuum (0.1 mbar) at 50°C for 12 hours.

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated against the following criteria.

UV-Visible Spectroscopy (LMCT Confirmation)

The hallmark of Fe(III)-HOPO complexes is a strong Ligand-to-Metal Charge Transfer (LMCT) band.

-

Protocol: Dissolve ~1 mg of complex in MeOH. Scan 300–800 nm.

-

Expected Result: A broad absorption band centered between 430–460 nm (extinction coefficient

). -

Self-Validation: If the peak is <400 nm, the complex may be incomplete (mono/bis species) due to low pH. If >500 nm, check for aggregation or hydroxide formation.

Infrared Spectroscopy (FT-IR)

Coordination shifts the vibrational modes of the carbonyl and N-O groups.

-

Protocol: ATR-FTIR on solid powder.

-

Data Interpretation:

- : The carbonyl stretch of the free ligand (typically ~1650 cm⁻¹) shifts to lower frequency (~1590–1610 cm⁻¹) upon coordination, indicating bond weakening due to electron donation to Iron.

- : Look for shifts in the 900–1000 cm⁻¹ region.

Solubility Profile (Lipophilicity Check)

The 5-bromo substituent should render the complex soluble in organic solvents (CHCl3, DCM) and moderately soluble in MeOH, but insoluble in water.

-

Test: Add 5 mg complex to a biphasic mixture of Octanol/Water.

-

Result: The deep red color should partition predominantly into the Octanol layer. This confirms the formation of the neutral

species.

Structural Visualization

The expected geometry is a distorted octahedron. The 5-bromo substituents point outward, increasing the hydrophobic surface area.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Brown precipitate / Rust color | Formation of Iron Hydroxide ( | pH is too high (>8). Acidify slightly with dilute HCl and re-add ligand. |

| Pale orange solution | Incomplete complexation (Mono/Bis species) | pH is too low (<4). Add more NaOAc. Ensure 3:1 Ligand:Metal ratio. |

| No precipitate | Complex is too soluble in MeOH | Add water to increase polarity or evaporate MeOH. Cool to 4°C. |

References

-

Fundamental HOPO Chemistry: Raymond, K. N., & Scarrow, R. C. (1988). Hydroxypyridinones as sequestering agents for iron(III). In Inorganic Chemistry. Note: Establishes the thermodynamic stability of the 1,2-HOPO Fe(III) core.

-

Synthesis of Iron-HOPO Complexes: Cindrić, M., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Dalton Transactions. Source: Royal Society of Chemistry.

-

Lipophilicity and Partitioning: Hider, R. C., et al. (2002). Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. Note: Provides methodology for LogP/LogD determination in iron chelators.

-

Properties of Brominated Pyridones: PubChem Compound Summary for 5-Bromo-2-hydroxypyridine (Tautomer of the ligand core). Source: National Library of Medicine.

Sources

Application Note: Precision Functionalization of 5-Bromo-1-hydroxy-2-pyridone via Suzuki-Miyaura Coupling

Executive Summary

The 1-hydroxy-2-pyridone (1,2-HOPO) scaffold is a privileged structure in medicinal chemistry, widely recognized as a potent zinc-binding group (ZBG) in matrix metalloproteinase (MMP) inhibitors and as a siderophore mimic in antimicrobial development. However, the functionalization of 5-bromo-1-hydroxy-2-pyridone via palladium-catalyzed cross-coupling is notoriously difficult.

The free

Strategic Analysis: The Chelation Challenge

The Catalyst Poisoning Mechanism

Attempting direct Suzuki coupling on the unprotected 5-bromo-1-hydroxy-2-pyridone results in stalled reactions (<10% conversion). This is due to the substrate's ability to form a stable 5-membered chelate with the palladium center.

-

The Trap: The oxygen of the carbonyl (C2=O) and the deprotonated oxygen of the

-hydroxyl group ( -

The Consequence: This chelation occupies the coordination sites required for the oxidative addition of the aryl boronic acid, effectively shutting down the catalytic cycle.

The Solution: -Benzylation

The most reliable workaround is the transient installation of a benzyl group.

-

Stability: The

-benzyl ether is stable against the basic aqueous conditions of the Suzuki coupling ( -

Orthogonality: It is cleanly removed via hydrogenolysis (

, Pd/C), which is compatible with the pyridone ring (unlike strong acid deprotection).

Experimental Protocols

Phase 1: Substrate Protection

Objective: Synthesis of 1-(benzyloxy)-5-bromopyridin-2(1H)-one.

Reagents:

-

5-Bromo-1-hydroxy-2-pyridone (1.0 equiv)

-

Benzyl bromide (BnBr) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (anhydrous)

Procedure:

-

Charge a round-bottom flask with 5-bromo-1-hydroxy-2-pyridone and

in DMF (0.5 M concentration). -

Add Benzyl bromide dropwise at room temperature.

-

Heat the suspension to 60°C for 4 hours. Note: Monitoring by TLC/LCMS should show complete consumption of the polar starting material.

-

Workup: Pour the mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water and hexanes.

-

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (SiO2, EtOAc/Hexanes).

Phase 2: Suzuki-Miyaura Coupling

Objective: Cross-coupling of the protected bromide with Aryl Boronic Acids.

Rationale for Catalyst Choice:

We utilize

Reaction Matrix:

| Component | Specification | Equivalents | Role |

| Substrate | 1-(benzyloxy)-5-bromopyridin-2(1H)-one | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid ( | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.03 - 0.05 | Catalyst | |

| Base | 3.0 | Activator | |

| Solvent | 1,4-Dioxane | - | Solvent |

Step-by-Step Protocol:

-

Degassing: In a reaction vial, combine the protected bromide, boronic acid, and

. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid. -

Solvation: Add degassed 1,4-dioxane (0.2 M) and degassed 2M aq.

. -

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Checkpoint: If the boronic acid is sterically hindered (ortho-substituted), increase temp to 100°C and catalyst loading to 5 mol%.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry over

. -

Purification: Flash chromatography. The benzyl group makes the intermediate lipophilic, facilitating easy separation on silica.

Phase 3: Deprotection (The Reveal)

Objective: Removal of the benzyl group to restore the bioactive 1-hydroxy-2-pyridone.

Procedure:

-

Dissolve the coupled product in MeOH or EtOH (0.1 M).

-

Add 10 wt% Pd/C (10% by mass of substrate).

-

Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at Room Temperature for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate. The final product usually requires minimal purification.

Workflow Visualization

Caption: Logical workflow comparing the failed direct route (left) vs. the robust protection strategy (right).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure | Switch solvent to DME/Water (higher boiling point) or switch catalyst to Pd(dtbpf)Cl2 (more electron-rich). |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or add the base slowly to the reaction mixture. |

| Incomplete Deprotection | Catalyst Poisoning (S/N) | If the coupled aryl group contains Sulfur or basic Nitrogen, add AcOH (1 equiv) to the hydrogenation or use BBr3 (DCM, -78°C) as an alternative. |

| Black Precipitate | Pd Black formation | Ligand dissociation. Ensure temperature does not exceed 100°C; add excess ligand (dppf) if necessary. |

References

-

MMP Inhibitor Synthesis: Yan, Y. L., Miller, M. T., Cao, Y., & Cohen, S. M. (2009).[2] Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters, 19(7), 1970–1976.[2]

-

Catalyst Selection: BenchChem. (2025).[1] A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem Application Notes.

-

Pyridone Functionalization: Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 232.

-

Catalyst Poisoning Mechanisms: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

-

Deprotection Strategies: Bieg, T., & Szeja, W. (1985).[4] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[4] Synthesis, 1985(01), 76-77.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Validation & Comparative

UV-Vis spectral differences between N-oxide and N-hydroxy tautomers of pyridines

Title: UV-Vis Spectral Differentiation of Pyridine N-Oxide and N-Hydroxy Tautomers: A Guide to the 2-Hydroxypyridine N-Oxide / 1-Hydroxy-2-Pyridone Equilibrium

Executive Summary

This guide addresses the spectroscopic differentiation between Pyridine N-oxides and their N-hydroxy tautomers. While unsubstituted pyridine N-oxide exists as a resonance hybrid, 2-hydroxypyridine N-oxide (2-HPNO) exists in a dynamic tautomeric equilibrium with 1-hydroxy-2-pyridone (1,2-HOPO) .[1] This equilibrium represents a classic "aromatic vs. quinonoid" conflict, critical in drug discovery for designing siderophore mimics, metalloenzyme inhibitors (e.g., HIV integrase, matrix metalloproteinases), and analyzing metabolic N-oxidation.[1]

Key Insight: The differentiation relies on the loss of aromaticity in the N-hydroxy (pyridone) form, resulting in a distinct bathochromic shift (red shift) and increased molar absorptivity compared to the aromatic N-oxide form.[1]

Theoretical Framework: The Tautomeric Conflict

To accurately interpret UV-Vis data, one must understand the structural species involved.[1] The "N-hydroxy" form in this context refers to the cyclic hydroxamic acid tautomer.[1][2]

-

Form B: 1-Hydroxy-2-pyridone (N-Hydroxy / Quinonoid Form) [1]

Diagram 1: Tautomeric Equilibrium Pathway

Caption: The equilibrium between the aromatic N-oxide (left) and the cyclic hydroxamic acid (right).[1] Polar solvents drive the equilibrium toward the N-hydroxy (pyridone) form.[1]

UV-Vis Spectral Fingerprints

The following data summarizes the spectral differences. Because the pure tautomers rapidly interconvert, "Fixed Derivatives" (O-methyl vs. N-methyl) are used as spectroscopic standards to assign bands.[1]

Table 1: Comparative Spectral Data

| Feature | N-Oxide Form (Fixed Standard: 2-Methoxypyridine N-oxide) | N-Hydroxy Form (Fixed Standard: 1-Methoxy-2-pyridone) |

| Primary Band ( | 250 – 265 nm | 295 – 310 nm |

| Electronic Transition | ||

| Molar Absorptivity ( | Moderate (~3,000 - 6,000 | High (~5,000 - 9,000 |

| Solvent Effect | Blue Shift in polar solvents (H-bonding stabilizes ground state oxygen).[1] | Red Shift or intensity increase in polar solvents (stabilization of dipolar resonance forms).[1] |

| Visual Appearance | Colorless in UV | Often extends into near-UV; can appear pale yellow in high concentrations.[1] |

Critical Observation: If your spectrum shows a dominant band >290 nm, the molecule exists primarily in the N-hydroxy (pyridone) form.[1] If the spectrum is dominated by a band <260 nm with negligible absorption >290 nm, it is in the N-oxide form.[1]

Experimental Protocol: Determination of Tautomeric Ratio

To validate which tautomer is present in your specific sample, you cannot rely on a single scan.[1] You must perturb the equilibrium using Solvatochromism and pH titration .[1]

Workflow Diagram

Caption: Step-by-step workflow for characterizing the tautomeric equilibrium.

Step-by-Step Methodology

Reagents:

-

Spectroscopic grade Cyclohexane (Non-polar).[1]

-

Spectroscopic grade Methanol or Ethanol (Polar, Protic).[1]

-

Acetonitrile (Polar, Aprotic).[1]

-

Standard buffers (pH 1, 7, 12).[1]

Procedure:

-

Preparation of Stock Solution:

-

Solvatochromic Shift Assay:

-

Dilute stock into Cyclohexane (final conc. ~50 µM). Record Spectrum A.

-

Dilute stock into Methanol (final conc. ~50 µM). Record Spectrum B.

-

Analysis:

-

-

pH Titration (The "Fixed" Check):

-

Prepare samples in aqueous buffer at pH 1 (Cation), pH 7 (Neutral), and pH 12 (Anion).[1]

-

Cation (pH 1): Protonation occurs on the N-oxide oxygen (or carbonyl oxygen).[1]

usually typically ~280 nm.[1] -

Anion (pH 12): Both tautomers deprotonate to the same common anion.[1] This provides a reference spectrum (

~310 nm).[1] -

Neutral (pH 7): Compare this spectrum to the Cation and Anion.[1] If pH 7 resembles the Anion (red-shifted), the neutral form is the N-Hydroxy (Pyridone) .[1] If it resembles the Cation (blue-shifted), it is the N-Oxide .[1]

-

-

Isosbestic Point Validation:

Application Note: Iron Chelation

For researchers in siderophore chemistry, the N-hydroxy (pyridone) form is the active chelating species.[1]

-

Fe(III) Binding: Upon adding

, the UV-Vis spectrum will change dramatically.[1] -

Charge Transfer Band: A broad, intense band will appear between 450 – 600 nm (deep red/purple color).[1] This Ligand-to-Metal Charge Transfer (LMCT) band confirms the presence of the N-hydroxy group coordinating to iron.[1] The simple N-oxide form binds iron much more weakly and typically does not produce this intense visible coloration.[1]

References

-

Katritzky, A. R., et al. (2002).[1] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, 2002(xi), 198-215.[1][4]

-

Source:[1]

-

-

Forlani, L., et al. (2002).[1][4] "Tautomerism of substituted 2-hydroxypyridines." Journal of Physical Organic Chemistry.

-

Context: Establishes the dominance of the pyridone form in polar solvents.[1]

-

-

Beak, P., et al. (1980).[1] "Equilibration studies: Protomeric equilibria of 2-hydroxypyridine and related compounds." Accounts of Chemical Research, 13(11).[1]

-

Context: Foundational text on pyridone/hydroxypyridine tautomerism energetics.[1]

-

-

Sigma-Aldrich.

-

Source:[1]

-

-

Sato, N. (2001).[1] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001(i), 242-268.[1][3][5]

-

Source:[1]

-

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.